(4-Methylcyclohexyl)methanol
Overview
Description
4-Methylcyclohexanemethanol (MCHM) is an organic compound classified as a saturated higher alicyclic primary alcohol . It exists in both cis and trans isomers, depending on the relative positions of the methyl (CH3) and hydroxymethyl (CH2OH) groups on the cyclohexane ring . It is a colorless oil with a faint mint-like alcohol odor .
Synthesis Analysis
MCHM was first prepared in 1908 by Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . It is also produced as a byproduct (ca. 1%) in the production of cyclohexanedimethanol, a commodity chemical, during hydrogenation of dimethyl terephthalate . The reaction is as follows: .Molecular Structure Analysis
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of MCHM . The MP2 aug-cc-pVDZ level of theory affords the best balance between accuracy and computational cost .Physical And Chemical Properties Analysis
MCHM is a colorless liquid with a mint-like, licorice-like odor . It has a density of 0.9074 g/cm3, a boiling point of 202 °C, and a low solubility in water . Its refractive index is 1.4617 . The molecular formula is C8H16O and the molar mass is 128.215 g·mol−1 .Scientific Research Applications
Application Summary
4-MCHM is used in the coal industry for the separation of usable coal from rocks, debris, and coal dust by froth flotation . Following a 2014 MCHM spill in the Elk River in West Virginia, studies demonstrated that MCHM sorbed into water pipes and linings readily desorbed from polyethylene into water at levels above the odor threshold, confirming the risk of its long-term exposure from contaminated tap water pipelines .
Methods of Application
Two microextractive methods based on solid-phase microextraction (SPME) in fiber format and thin film microextraction (TFME) were developed and validated . Their performance was compared with a modified solid-phase extraction (SPE) method based on U.S. Environmental Protection Agency (EPA) Method 522 for analysis of volatiles in water .
Results or Outcomes
SPME and TFME methods both showed enhanced performance in terms of achievable limit of quantitation (LOQ) compared to the SPE protocol . The sensitivity of the TFME method, coupled with its higher analytical throughput, established TFME as the optimal extraction approach for 4-MCHM and other constituents of crude MCHM, with limits of quantitation below the odor threshold for aqueous crude MCHM in 19–21 °C deionized water (0.55 μg/L) .
Microbial Degradation
Application Summary
The environmental fate of its primary components, cis- and trans-4-MCHM, remains largely unexplored . This study aimed to investigate the degradation kinetics and mineralization of cis- and trans-4-MCHM by sediment microorganisms under aerobic and anaerobic conditions .
Methods of Application
The degradation of cis- and trans-4-MCHM was studied under both aerobic and anaerobic conditions . Nitrate addition was used to enhance 4-MCHM mineralization .
Results or Outcomes
A nearly complete aerobic degradation of 4-MCHM occurred within 14 days, whereas the anaerobic degradation was reluctant with residual percentages of 62.6% of cis-4-MCHM and 85.0% of trans-4-MCHM after 16-day incubation . The cis-4-MCHM was degraded faster than the trans under both aerobic and anaerobic conditions, indicating an isomer-specific degradation could occur during the 4-MCHM degradation .
Safety And Hazards
MCHM is classified as a combustible liquid. It causes eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Future Directions
The spill of 10,000 gallons of MCHM into the Elk River in January 2014 highlighted the need for more research into the environmental fate and transport of MCHM . The cis and trans isomers were found to have observably different partitioning coefficients and solubility, thus differing environmental fates . This suggests that future research could focus on understanding these differences and their implications for environmental contamination.
Relevant Papers The paper “Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason” discusses the importance of considering 3D molecular structure for the dipole moments of cis and trans isomers of MCHM . Another paper, “Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill”, provides valuable data on the partitioning and solubility of MCHM .
properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(4-Methylcyclohexyl)methanol | |
Color/Form |
Clear, colorless liquid | |
CAS RN |
34885-03-5, 3937-48-2, 3937-49-3 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcyclohexanemethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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